5-(2-Chloroethoxy)-1-benzofuran
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H9ClO2 |
|---|---|
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-(2-chloroethoxy)-1-benzofuran |
InChI |
InChI=1S/C10H9ClO2/c11-4-6-12-9-1-2-10-8(7-9)3-5-13-10/h1-3,5,7H,4,6H2 |
InChI Key |
SLBFBKCAUZIXKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1OCCCl |
Origin of Product |
United States |
Structural Elucidation and Analytical Characterization of 5 2 Chloroethoxy 1 Benzofuran and Analogues
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of a molecule. For benzofuran (B130515) derivatives, ¹H and ¹³C NMR spectroscopy reveals characteristic chemical shifts and coupling constants that aid in structural assignment. For instance, in a study of 1-(5-Chloro-1-benzofuran-2-yl)ethanone, the ¹H NMR spectrum in DMSO-d₆ showed a singlet at 8.02 ppm corresponding to the benzofuran proton, along with signals for the aromatic protons at 7.89, 7.56, and 7.44 ppm, and a singlet for the acetyl methyl group at 2.65 ppm. The analysis of various benzofuran derivatives often involves comparing spectra recorded in different solvents, such as deuterated chloroform (B151607) (CDCl₃) and dimethyl sulfoxide (B87167) (DMSO-d₆), to identify solvent-dependent shifts.
Infrared (IR) Spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. For example, the IR spectrum (KBr) of 1-(5-Chloro-1-benzofuran-2-yl)ethanone displays a strong absorption at 1685 cm⁻¹ indicative of a carbonyl (C=O) group and another at 1590 cm⁻¹ for the aromatic carbon-carbon double bonds (C=C).
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. In the analysis of benzofuran derivatives, techniques like electrospray ionization (ESI) are often employed. For example, high-resolution mass spectrometry (HRMS) was used to confirm the elemental composition of various synthesized benzofuran derivatives. nih.gov
A summary of typical spectroscopic data for benzofuran-related structures is presented below:
| Compound/Analogues | ¹H NMR (Solvent) | ¹³C NMR (Solvent) | IR (cm⁻¹) | Mass Spec (m/z) |
| Benzofuran | δ 7.52 (d), 7.49 (d), 7.27 (m), 7.19 (m), 6.66 (d) (CCl₄) chemicalbook.com | Predicted data available np-mrd.org | Data available chemicalbook.comnist.gov | 118 (Molecular Ion) chemicalbook.com |
| 1-(5-Chloro-1-benzofuran-2-yl)ethanone | δ 8.02 (s), 7.89 (d), 7.56 (dd), 7.44 (d), 2.65 (s) (DMSO-d₆) | Not specified | 1685 (C=O), 1590 (C=C) | Not specified |
| (3-amino-7-(2-chloroethoxy)-1-benzofuran-2-yl)(phenyl)methanone | Not specified | Not specified | Not specified | Molecular Weight: 315.759 sigmaaldrich.com |
| 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine | Analytical data presented researchgate.net | Analytical data presented researchgate.net | Analytical data presented researchgate.net | Analytical data presented researchgate.net |
X-Ray Crystallography for Definitive Structural Determination
While spectroscopic methods provide valuable structural information, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's constitution and conformation.
The application of single-crystal X-ray diffraction has been crucial in confirming the structures of various benzofuran derivatives. For instance, the crystal structure of 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester was determined, revealing that it crystallizes in the triclinic system with the P-1 space group. asianpubs.org The analysis showed two crystallographically independent molecules in the asymmetric unit, and the crystal packing was stabilized by intermolecular C-H···O hydrogen bonds and C-H···π interactions, forming a 2D supramolecular layer. asianpubs.org
In another study, the crystal structure of 3-(propan-2-ylidene)benzofuran-2(3H)-one was elucidated, showing it crystallizes in the monoclinic space group P2₁/c with two independent molecules in the asymmetric unit. researchgate.netvensel.org These independent molecules were found to have nearly identical bond lengths and angles and were highly planar. researchgate.netvensel.org The ability to obtain such detailed structural information is invaluable for understanding structure-property relationships in these compounds. researchgate.net
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are indispensable for the separation and purification of synthesized compounds, as well as for assessing their purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
In the context of benzofuran derivatives, HPLC is widely used to monitor reaction progress, separate products from starting materials and byproducts, and quantify the purity of the final compound. For example, a study on a chlorinated benzofuran pharmaceutical intermediate utilized an HPLC-MS method for its analysis. nih.gov Due to the unsuitability of the intermediate for direct analysis by atmospheric pressure ionization MS, a post-column derivatization strategy was employed. This allowed for the measurement of an impurity in the chloromethylbenzofuran that was subsequently incorporated into a protease inhibitor. nih.gov
Furthermore, the purification of newly synthesized benzofuran derivatives often involves silica (B1680970) gel column chromatography. nih.gov For instance, in the synthesis of various tert-butyl spiro[benzofuran-2,2'-indene]-3-yl)carbamate derivatives, the crude products were purified using silica gel column chromatography with an eluent system of petroleum ether and ethyl acetate. nih.gov
A novel UHPLC-MS/MS method was also developed for the trace level identification and quantification of the genotoxic impurity 2-(2-chloroethoxy) ethanol (B145695) in quetiapine (B1663577) fumarate, a drug in which a benzofuran derivative is a key intermediate. researchgate.net This highlights the critical role of advanced chromatographic methods in ensuring the quality and safety of pharmaceutical products derived from benzofuran precursors.
Pharmacological and Biological Activities of 5 2 Chloroethoxy 1 Benzofuran and Diverse Benzofuran Derivatives
Enzyme Modulation and Inhibition Profiles
Benzofuran (B130515) derivatives have been identified as potent modulators of various enzymes, playing a crucial role in cellular processes and representing promising targets for drug development. nih.govrsc.org
Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
Certain benzofuran derivatives have shown significant inhibitory activity against cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govmdpi.commdpi.com Inhibition of these enzymes is a key strategy in the management of Alzheimer's disease. mdpi.commdpi.com
For instance, a series of novel benzofuran-based compounds were designed and synthesized as AChE inhibitors. Among them, compounds 7c and 7e demonstrated potent inhibitory activity with IC₅₀ values of 0.058 µM and 0.086 µM, respectively, which are comparable to the well-known drug donepezil (B133215) (IC₅₀ value of 0.049 µM). nih.gov Another study on 2-benzofuran carboxamide-benzylpyridinium salts revealed that some of these derivatives are potent BChE inhibitors, with IC₅₀ values ranging from 0.054 to 2.7 µM. nih.gov
Furthermore, research on 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis identified several compounds with more potent BChE-inhibitory activity (IC₅₀ values of 2.5–32.8 μM) than the reference drug galantamine (IC₅₀ of 35.3 μM). mdpi.comresearchgate.net Notably, Cathafuran C was the most potent and selective BChE inhibitor with a Kᵢ value of 1.7 μM. mdpi.comresearchgate.net
| Compound/Derivative Class | Target Enzyme | IC₅₀ / Kᵢ Value | Reference |
| Benzofuran derivative 7c | AChE | 0.058 µM | nih.gov |
| Benzofuran derivative 7e | AChE | 0.086 µM | nih.gov |
| 2-Benzofuran carboxamide-benzylpyridinum salts | BChE | 0.054–2.7 µM | nih.gov |
| 2-Arylbenzofuran derivatives | BChE | 2.5–32.8 µM | mdpi.comresearchgate.net |
| Cathafuran C | BChE | 1.7 µM (Kᵢ) | mdpi.comresearchgate.net |
| 4-(p-tolylpiperazin-1-yl) (5-methyl-3-morpholinobenzofuran-2-yl) methanone (B1245722) (A4 ) | AChE | 11 µmol/L | mdpi.com |
Protein Kinase Inhibition (e.g., GSK-3β, mTOR, Pim-1, Src, CDK2)
Benzofuran derivatives have emerged as a notable class of protein kinase inhibitors. nih.gov Kinases are crucial regulators of many cellular pathways, and their dysregulation is often implicated in diseases like cancer. nih.gov Benzofuran-based small molecules have been shown to mediate anticancer actions through the inhibition of various protein kinases, including Glycogen Synthase Kinase-3β (GSK-3β), mammalian Target of Rapamycin (mTOR), Pim-1, Src kinase, and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net For example, one study reported a benzofuran derivative that exhibited multikinase inhibition, including significant inhibition of Src kinase. nih.govnih.gov
Farnesyltransferase Inhibition
Farnesyltransferase (FTase) is an enzyme involved in the post-translational modification of Ras proteins, which are key players in cell growth and proliferation signal transduction pathways. tandfonline.com The inhibition of FTase is a target for cancer therapy. tandfonline.com Benzofuran derivatives have been investigated as FTase inhibitors. rsc.orgtandfonline.comtandfonline.com Studies have been conducted on the structural features of benzofuran derivatives that contribute to their FTase inhibitory and antiproliferative activities. tandfonline.comtandfonline.com
Carbonic Anhydrase Modulation
Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. nih.gov Some benzofuran derivatives have been identified as inhibitors of carbonic anhydrase. rsc.org This inhibitory activity suggests their potential application in therapeutic areas where carbonic anhydrase modulation is beneficial. rsc.orgnih.gov
Antimicrobial and Anti-Infective Efficacy
The benzofuran scaffold is a key component in many compounds demonstrating significant antimicrobial properties. nih.govrsc.orgtandfonline.com These derivatives have been tested against a wide range of pathogenic microorganisms, showing promise as new antimicrobial agents. nih.govrsc.orgtandfonline.com
Antibacterial Spectrum and Potency
Benzofuran derivatives have shown a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The antibacterial potency of these compounds is often influenced by the nature and position of substituents on the benzofuran ring. nih.gov
Several studies have highlighted the efficacy of different benzofuran derivatives:
A series of benzofuran ketoxime derivatives were tested, with one compound showing high activity against Staphylococcus aureus (MIC = 0.039 µg/mL). nih.govrsc.org
Compounds with a hydroxyl group at the C-6 position of the benzofuran ring exhibited excellent antibacterial activity against strains like S. aureus, MRSA, B. subtilis, and P. aeruginosa, with MIC₈₀ values ranging from 0.78 to 3.12 µg/mL. nih.gov
Novel benzofuran derivatives containing disulfide moieties displayed remarkable antibacterial activities against plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). The optimal compound, V40 , had EC₅₀ values of 0.28, 0.56, and 10.43 μg/mL against Xoo, Xoc, and Xac, respectively. acs.org
Other synthetic derivatives, such as those incorporating thiazole (B1198619) and pyrazoline moieties, have also demonstrated good to excellent activity against various bacterial species. nih.gov
| Derivative Class/Compound | Bacterial Strain(s) | Potency (MIC/EC₅₀) | Reference |
| Benzofuran ketoxime derivative | Staphylococcus aureus | 0.039 µg/mL | nih.govrsc.org |
| C-6 Hydroxyl substituted benzofurans | S. aureus, MRSA, B. subtilis, P. aeruginosa | 0.78-3.12 µg/mL (MIC₈₀) | nih.gov |
| C-2 Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl (B3050149) substituted benzofurans | Various bacteria | 0.78-6.25 µg/mL (MIC₈₀) | nih.gov |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus, E. coli | Most active in its series | nih.gov |
| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Excellent activity (25 mm inhibition zone) | nih.gov |
| 1-(Thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Good activity (20 mm inhibition zone) | nih.gov |
| Benzofuran derivative V40 | Xanthomonas oryzae pv. oryzae (Xoo) | 0.28 µg/mL (EC₅₀) | acs.org |
| Benzofuran derivative V40 | Xanthomonas oryzae pv. oryzicola (Xoc) | 0.56 µg/mL (EC₅₀) | acs.org |
| Benzofuran derivative V40 | Xanthomonas axonopodis pv. citri (Xac) | 10.43 µg/mL (EC₅₀) | acs.org |
Antifungal Efficacy
Benzofuran derivatives are recognized for their significant antifungal properties. The benzofuran scaffold is a key structural unit in many natural and synthetic compounds that exhibit antimicrobial activity. nih.govnih.gov
Research has shown that benzofuran-5-ol (B79771) derivatives, in particular, are potent antifungal agents. nih.govnih.gov These compounds have demonstrated the ability to completely inhibit the growth of various fungal species, including Candida and Aspergillus species, as well as Cryptococcus neoformans, with Minimum Inhibitory Concentration (MIC) values ranging from 1.6 to 12.5 μg/mL. nih.govnih.gov The antifungal activity of some benzofuran-5-ols has been reported to be superior or comparable to the standard antifungal agent 5-fluorocytosine. nih.govplos.org The proposed mechanism for their efficacy is the potential metabolism of benzofuran-5-ols to benzoquinone derivatives within the fungi, which possess potent antifungal properties. nih.gov
Furthermore, substitutions at different positions on the benzofuran ring have been found to significantly influence the antifungal activity. For example, halogenated derivatives of 3-benzofurancarboxylic acids have shown activity against C. albicans. nih.gov A study on various benzofuran derivatives highlighted that compounds with a hydroxyl group at the C-6 position exhibited excellent antibacterial activities, which can sometimes be indicative of broader antimicrobial potential. nih.gov Another study focusing on polyketides from a marine-derived fungus identified a benzofuran derivative, stribenfuran U, which displayed strong antifungal activity against Colletotrichum gloeosporioides with a MIC value of 0.78 μg mL−1. Microscopic analysis suggested that this compound acts by destroying the cell membrane structure of the fungal hyphae.
The following table summarizes the antifungal activity of selected benzofuran derivatives.
| Compound/Derivative Class | Fungal Species | Activity (MIC) | Source |
|---|---|---|---|
| Benzofuran-5-ol derivatives | Candida sp., Aspergillus sp., C. neoformans | 1.6-12.5 μg/mL | nih.gov |
Antiviral and Antiparasitic Activities
The benzofuran scaffold is also a source of compounds with notable antiviral and antiparasitic activities.
In the realm of antiviral research, a recent study identified a series of benzofuran derivatives as agonists of the Stimulator of Interferon Genes (STING) pathway, which is crucial for inducing type I interferons and inhibiting viral replication. nih.govnih.gov Several of these compounds were shown to inhibit the replication of human coronavirus 229E and SARS-CoV-2 at micromolar and even nanomolar concentrations, respectively. nih.govnih.gov Their antiviral effect is mediated by the induction of the IFN-I pathway. nih.govnih.gov Another study synthesized new benzofuran derivatives and found specific activity against respiratory syncytial virus and influenza A virus. nih.gov
Regarding antiparasitic applications, neolignans with a dihydrobenzofuran nucleus have been explored as antiprotozoal agents against Trypanosoma cruzi, the parasite responsible for Chagas disease. researchgate.net While specific efficacy data for these neolignans were presented in the broader context of a search for new drugs with lower toxicity than current treatments, it highlights the potential of the benzofuran structure in this area. researchgate.net Additionally, other heterocyclic compounds containing moieties like isothiocyanate attached to a benzoxazole (B165842) (a related heterocycle) have demonstrated nematocidal and taeniacidal activities in animal models. nih.gov The broad spectrum of activity for related heterocyclic structures, such as triazoles, against various parasites further underscores the potential for developing benzofuran-based antiparasitic agents. researchgate.net
The table below presents findings on the antiviral activity of specific benzofuran derivatives.
| Derivative Class | Virus | Activity (EC50) | Source |
|---|---|---|---|
| Benzofuran derivatives (STING agonists) | SARS-CoV-2 | Nanomolar range | nih.govnih.gov |
Antiproliferative and Antineoplastic Mechanisms
Benzofuran and its derivatives have been extensively investigated for their potential as anticancer agents, exhibiting a range of antiproliferative and antineoplastic mechanisms. nih.gov
Cell Cycle Arrest and Apoptosis Induction
A significant mechanism through which benzofuran derivatives exert their anticancer effects is by inducing cell cycle arrest and apoptosis (programmed cell death).
One novel benzofuran lignan, designated as Benfur, was found to efficiently arrest Jurkat T lymphocytes in the G2/M phase of the cell cycle and induce apoptosis. nih.govresearchgate.net This effect was particularly noted in p53-positive cells, suggesting a p53-dependent pathway. nih.gov In another study, a benzofuran-isatin conjugate, Compound 5a, demonstrated potent and selective anti-proliferative action against colorectal cancer cell lines by inducing apoptosis in a dose-dependent manner. nih.gov This compound was also associated with the upregulation of the tumor suppressor p53. nih.gov
Furthermore, the novel benzofuran derivative, BL-038, was shown to induce apoptosis in human chondrosarcoma cells. mdpi.com The mechanism was linked to the production of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of caspases. mdpi.com The induction of apoptosis by another benzofuran derivative was associated with the activation of caspases-3, -8, and -9, and the release of cytochrome c from mitochondria. nih.gov
The ability to halt the cell cycle at various phases is a key feature of these compounds. For instance, some benzimidazole (B57391) derivatives, which share structural similarities with benzofurans in being heterocyclic compounds, have been shown to arrest the cell cycle at the G1, S, or G2/M phases in different cancer cell lines. mdpi.commdpi.com
The table below summarizes the effects of certain benzofuran derivatives on the cell cycle and apoptosis.
| Compound | Cell Line | Effect | Source |
|---|---|---|---|
| Benfur | Jurkat T lymphocytes | G2/M phase arrest, apoptosis induction | nih.gov |
| Compound 5a (benzofuran-isatin conjugate) | Colorectal cancer cells (SW620) | Apoptosis induction | nih.gov |
| BL-038 | Human chondrosarcoma cells | Apoptosis induction | mdpi.com |
Tubulin Polymerization Inhibition
Microtubules, which are dynamic polymers of tubulin, are essential for mitosis, making them a prime target for anticancer drugs. nih.govnih.gov Several benzofuran derivatives have been identified as effective inhibitors of tubulin polymerization.
A class of inhibitors based on the 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan skeleton has been synthesized and evaluated. nih.govnih.gov These compounds bind to the colchicine (B1669291) site on tubulin, thereby inhibiting its polymerization and leading to cell cycle arrest in the G2/M phase. nih.govnih.gov The substitution pattern on the benzofuran ring was found to be crucial for activity, with a methyl group at the C-3 position and specific methoxy (B1213986) substitutions enhancing the antiproliferative effects. nih.govnih.gov One of the most potent compounds in this series, 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan, inhibits cancer cell growth at nanomolar concentrations. nih.gov Similarly, 2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-5-amino-6-methoxybenzo[b]furan also showed potent inhibition of tubulin polymerization with an IC50 in the nanomolar range. nih.gov
The following table presents data on the tubulin polymerization inhibition by selected benzofuran derivatives.
| Compound | Activity | Source |
|---|---|---|
| 2-(3',4',5'-trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | Inhibits cancer cell growth at nanomolar concentrations | nih.gov |
Hypoxia-Inducible Factor (HIF-1) Pathway Modulation
Hypoxia-Inducible Factor-1 (HIF-1) is a critical protein complex that enables tumor progression by inducing alternative metabolic pathways and promoting angiogenesis in hypoxic (low oxygen) environments within tumors. nih.gov The modulation of the HIF-1 pathway is therefore a promising strategy for cancer therapy. nih.govnih.gov
HIF-1's stability and activity are tightly regulated. bmbreports.org Under normal oxygen conditions, the HIF-1α subunit is degraded, but under hypoxic conditions, it stabilizes and dimerizes with HIF-1β to activate the transcription of various genes involved in tumor survival and growth, including vascular endothelial growth factor (VEGF). nih.gov While direct evidence of 5-(2-Chloroethoxy)-1-benzofuran modulating the HIF-1 pathway is not available, the general principle of targeting this pathway is well-established. Some natural dietary compounds, like dibenzoylmethane, have been shown to induce HIF-1α and activate the HIF-1 pathway, which could have applications in ischemic diseases. nih.gov Conversely, inhibiting HIF-1 is a key goal in cancer treatment. The regulation of HIF-1α can occur at multiple levels, including protein stability, which is influenced by post-translational modifications. bmbreports.org
PI3K and VEGFR-2 Pathway Inhibition
The Phosphatidylinositol-3-kinase (PI3K) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) pathways are crucial for tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels). nih.gov
VEGFR-2 is a key receptor that, when activated by VEGF, initiates tumor angiogenesis. nih.gov Inhibition of VEGFR-2 is a well-established anticancer approach. nih.gov The PI3K pathway is also critical, as its abnormal activation is common in many cancers and it plays a role in preventing apoptosis.
Research has focused on developing benzofuran derivatives that can dually inhibit both PI3K and VEGFR-2. While specific data for this compound is unavailable, other synthesized benzofuran derivatives have shown promise. For instance, one study reported a benzofuran derivative (Compound 8) that inhibited PI3K and VEGFR-2 with IC50 values of 2.21 nM and 68 nM, respectively. This compound demonstrated significant anticancer activity against hepatocellular and cervical cancer cell lines.
The table below shows the inhibitory activity of a specific benzofuran derivative on the PI3K and VEGFR-2 pathways.
| Compound | Pathway | Activity (IC50) | Source |
|---|---|---|---|
| Compound 8 (a benzofuran derivative) | PI3K | 2.21 nM |
Neurobiological and Immunomodulatory Properties
The benzofuran nucleus is a key structural motif in many compounds that exhibit significant effects on the nervous and immune systems. These activities range from protecting neurons against degenerative insults to modulating immune responses, often through interactions with specific molecular targets.
Several benzofuran derivatives have demonstrated promising neuroprotective effects, particularly in the context of Alzheimer's disease (AD). A key pathological hallmark of AD is the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques.
One study synthesized a series of benzofuran derivatives designed to disaggregate these Aβ forms. nih.gov Among them, YB-9 , chemically identified as 2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid, was selected as a lead candidate for its ability to break down Aβ aggregates. nih.gov Similarly, fomannoxin , a natural benzofuran isolated from the fungus Aleurodiscus vitellinus, has shown a potent, concentration-dependent neuroprotective effect against Aβ-induced toxicity in PC-12 cells. researchgate.net
Another neuroprotective strategy involves the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine. A number of 2-arylbenzofuran derivatives isolated from Cortex Mori Radicis have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), with some compounds showing greater potency than the standard drug galantamine. mdpi.com
Below is a table summarizing the neuroprotective activities of selected benzofuran derivatives.
| Compound | Activity | Model/Assay | Key Findings |
| YB-9 | Aβ Disaggregation | Thioflavin T assays, Gel electrophoresis | Candidate Aβ-disaggregator. nih.gov |
| Fomannoxin | Neuroprotection against Aβ toxicity | PC-12 cells | Concentration-dependent protection. researchgate.net |
| Cathafuran C | BChE Inhibition | In vitro enzyme assay | Most potent and selective BChE inhibitor with a Ki value of 1.7 μM. mdpi.com |
| Mulberrofuran G | BChE Inhibition | In vitro enzyme assay | Potent BChE inhibition with an IC50 of 2.5 μM. mdpi.com |
Benzofuran derivatives have also been shown to possess immunomodulatory properties, which are closely linked to their neuroprotective effects, as neuroinflammation is a key component of neurodegenerative diseases. Microglia, the resident immune cells of the central nervous system, play a crucial role in this process.
Research has shown that 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone , isolated from Petasites hybridus, and its synthetic benzoxazepine derivatives can modulate the innate immune response of phagocytes. sci-hub.senih.gov These compounds were found to inhibit the respiratory burst and chemotactic migration of polymorphonuclear leukocytes (PMNs). sci-hub.senih.gov For instance, one of the synthesized derivatives was five times more potent than ibuprofen (B1674241) at inhibiting PMN migration. sci-hub.se
The immunomodulatory effects of benzofuran derivatives are also mediated through the cannabinoid type 2 (CB2) receptor, which is primarily expressed on immune cells. Activation of the CB2 receptor is known to suppress microglial cell activation and neuroinflammation.
A significant area of research has focused on the development of benzofuran derivatives as selective ligands for the CB2 receptor. Due to its role in modulating immune responses without the psychoactive effects associated with the CB1 receptor, the CB2 receptor is an attractive therapeutic target for a variety of disorders, including inflammatory and neurodegenerative diseases.
A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and identified as potent and selective CB2 agonists. nih.gov For example, compound MDA7 and its enantiomers were evaluated, with the S enantiomer showing high selectivity for the CB2 receptor. nih.gov Other derivatives in this series, such as MDA42 and MDA39 , were found to be the most potent at the CB2 receptor. nih.gov
The binding affinities and functional activities of some of these derivatives are presented in the table below.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) |
| MDA7 (racemic) | CB2 | 16.5 | 16.9 |
| MDA104 (S-enantiomer) | CB2 | 31.9 | 16.7 |
| MDA42 | CB2 | 1.8 | 3.3 |
| MDA39 | CB2 | 4.3 | 4.4 |
Furthermore, a series of 1,2,3-triazole derivatives were screened, leading to the discovery of two novel and highly selective ligands for CB2 receptors, with compound 6 and compound 11 showing Ki values of 105.3 nM and 116.4 nM, respectively. olemiss.edu These compounds were also found to act as CB2 agonists. olemiss.edu
Other Pharmacological Repertoires of Benzofuran Derivatives
The therapeutic potential of benzofuran derivatives extends beyond their neurobiological and immunomodulatory effects. The benzofuran scaffold is present in compounds with a wide range of pharmacological activities. nih.govnih.govnih.govresearchgate.netmdpi.com
Anti-inflammatory Activity: Many benzofuran derivatives exhibit potent anti-inflammatory effects. For instance, a study on fluorinated benzofuran and dihydrobenzofuran derivatives showed their ability to suppress lipopolysaccharide-stimulated inflammation by inhibiting the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2. nih.gov The IC50 values for the inhibition of various inflammatory mediators are listed below. nih.gov
| Compound Type | Mediator | IC50 Range (µM) |
| Fluorinated benzofurans | Interleukin-6 | 1.2 - 9.04 |
| Chemokine (C-C) Ligand 2 | 1.5 - 19.3 | |
| Nitric Oxide | 2.4 - 5.2 | |
| Prostaglandin E2 | 1.1 - 20.5 |
Antioxidant Activity: The benzofuran ring is a core component of many natural and synthetic antioxidants. rsc.orglumirlab.com The antioxidant capacity of several 3,3-disubstituted-3H-benzofuran-2-one derivatives has been evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. mdpi.comnih.gov Some of these compounds showed antioxidant activity comparable to or better than the standard antioxidant Trolox. scholarena.com
Anti-hyperlipidemic and Antihyperglycemic Activities: Certain benzofuran derivatives have shown potential in managing metabolic disorders. A series of benzofuran-based chromenochalcones were synthesized and found to have both antihyperglycemic and antidyslipidemic activities. nih.gov In vivo studies in Triton WR-1339-induced hyperlipidemic rats demonstrated that N-(benzoylphenyl)-1-benzofuran-2-carboxamide derivatives could significantly reduce plasma triglyceride and total cholesterol levels while increasing high-density lipoprotein cholesterol. nih.govresearchgate.net
Anticonvulsant Activity: The anticonvulsant properties of benzofuran derivatives have also been investigated. nih.gov In one study, certain substituted furochromone, benzofuran, and flavone (B191248) derivatives were tested in mouse models of seizures, with some compounds providing 100% protection against subcutaneous pentylenetetrazole-induced seizures at a dose of 300 mg/kg. nih.gov
Antiplatelet Activity: Research into 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran compounds has identified them as novel antagonists of the Protease-Activated Receptor 4 (PAR4), exhibiting potent antiplatelet aggregation activity.
Antitubercular Activity: The emergence of drug-resistant tuberculosis has spurred the search for new therapeutic agents. Several benzofuran derivatives have shown significant activity against Mycobacterium tuberculosis. nih.govnih.govresearchgate.net For example, 11-methoxybenzofuro[2,3-b]quinoline and its amino-analogs exhibited potent anti-TB activity with MIC values of <0.20 µg/mL. nih.gov Another study on benzofuran-2-yl-ethanolamine derivatives identified compounds with potent activity against the H37Rv strain of M. tuberculosis. acs.org
The diverse pharmacological activities of benzofuran derivatives make this heterocyclic system a highly valuable scaffold in medicinal chemistry for the design and development of new drugs for a wide range of diseases.
Metabolic Fate and Biotransformation of Benzofuran Compounds
Oxidative Metabolism via Cytochrome P450 Enzymes
The initial and most critical step in the metabolism of benzofuran (B130515) compounds is oxidative transformation, predominantly catalyzed by cytochrome P450 enzymes located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov Various CYP isoenzymes have been implicated in the metabolism of different benzofuran derivatives, with the specific enzymes involved being dependent on the structure of the substrate. For instance, studies on the N-methylated benzofuran derivative, 6-MAPB, have identified CYP1A2, CYP2D6, and CYP3A4 as the primary isoenzymes responsible for its N-demethylation. nih.gov
The oxidative metabolism of the benzofuran ring system can proceed through several pathways. One common route is hydroxylation of the aromatic ring, leading to the formation of phenolic metabolites. Another significant pathway is the oxidation of the furan (B31954) ring. This can result in the formation of reactive intermediates, which are then further metabolized.
For a compound like 5-(2-Chloroethoxy)-1-benzofuran, it is plausible that the chloroethoxy side chain also undergoes oxidative metabolism. This could involve O-dealkylation, leading to the formation of a hydroxylated benzofuran and chloroacetaldehyde. The specific CYP isoenzymes that would catalyze these reactions for this particular substrate have not been determined.
| Enzyme Superfamily | Specific Isozymes Implicated for Benzofuran Derivatives | Type of Reaction | Reference |
| Cytochrome P450 (CYP) | CYP1A2, CYP2D6, CYP3A4 (for 6-MAPB) | N-demethylation, Hydroxylation, Epoxidation | nih.gov |
Formation of Oxidative Metabolites (e.g., Epoxides, Dialdehydes)
A key feature of the oxidative metabolism of the furan ring in benzofuran compounds is the formation of highly reactive epoxide intermediates. nih.gov This epoxidation is a direct result of the monooxygenase activity of cytochrome P450 enzymes. These epoxides are electrophilic and can covalently bind to cellular macromolecules, including proteins and DNA, which is a mechanism of potential toxicity.
The formed benzofuran epoxides are typically unstable and can undergo further biotransformation. One pathway involves enzymatic hydrolysis by epoxide hydrolase to form the corresponding trans-dihydrodiols. nih.gov These dihydrodiols are generally less reactive and more water-soluble, facilitating their excretion.
Alternatively, the unstable epoxide ring can undergo spontaneous rearrangement or further oxidation. This can lead to the opening of the furan ring and the formation of reactive dialdehydes, such as muconaldehyde, as has been observed in the metabolism of benzene (B151609). nih.gov While not directly documented for this compound, the formation of a dialdehyde (B1249045) from the furan ring is a plausible metabolic pathway given the established reactivity of furan moieties. These dialdehydes are also reactive species that can contribute to cellular damage.
| Metabolite Type | Precursor | Enzymatic Step | Potential Subsequent Reactions | Reference |
| Epoxide | Benzofuran Ring | Cytochrome P450 Epoxidation | Hydrolysis to dihydrodiol, Rearrangement, Ring-opening | nih.gov |
| Dihydrodiol | Epoxide | Epoxide Hydrolase | Conjugation and Excretion | nih.gov |
| Dialdehyde | Epoxide/Ring-opened intermediate | Spontaneous/Enzymatic | Further oxidation, Conjugation | nih.gov |
Excretion Pathways
The primary goal of metabolism is to convert lipophilic compounds into more hydrophilic metabolites that can be readily eliminated from the body. The excretion of benzofuran metabolites occurs through two main pathways: renal (urine) and biliary (feces). nih.govnih.gov
The route of excretion is often dependent on the molecular weight of the metabolite. nih.gov Lower molecular weight metabolites are typically excreted primarily in the urine. nih.gov In contrast, higher molecular weight metabolites and their conjugates (e.g., glucuronide or sulfate (B86663) conjugates) are more likely to be excreted in the bile. nih.gov Studies on various aromatic compounds have shown that compounds with a molecular weight below 350 are predominantly eliminated through urine, while those with a molecular weight between 350 and 450 can be excreted significantly in both urine and bile. nih.gov
For this compound (molecular weight approximately 196.6 g/mol ) and its initial metabolites, urinary excretion would be the expected major pathway. Following oxidative metabolism and potential conjugation with glucuronic acid or sulfate, the resulting more polar products would be filtered by the kidneys and eliminated in the urine. Research on the designer drug 6-APB, a benzofuran derivative, has confirmed the presence of its metabolites in rat urine. nih.gov
| Excretion Route | Primary Type of Metabolites | Governing Factors | Reference |
| Urine | Lower molecular weight, more polar metabolites | Molecular weight, water solubility | nih.govnih.gov |
| Bile/Feces | Higher molecular weight metabolites, conjugates | Molecular weight, transport proteins | nih.gov |
Computational Chemistry and in Silico Modeling of 5 2 Chloroethoxy 1 Benzofuran and Analogues
Molecular Docking Studies for Target Identification and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and analyzing its binding mode at the active site of a protein.
While specific molecular docking studies for 5-(2-Chloroethoxy)-1-benzofuran are not extensively documented in publicly available literature, research on analogous benzofuran (B130515) structures provides significant insights into their potential interactions. For instance, studies on various benzofuran derivatives have demonstrated their ability to bind to a range of biological targets, including enzymes and receptors implicated in various diseases.
In a representative study, a series of (3-alkoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives were synthesized and subjected to molecular docking studies to explore their antimicrobial and antioxidant potential. The docking simulations were performed against relevant protein targets to predict binding affinities and interaction patterns. The results indicated that the alkoxy substitution on the benzofuran ring plays a crucial role in the binding interactions.
Table 1: Representative Molecular Docking Data for Analogous Benzofuran Derivatives
| Compound Analogue | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |
|---|---|---|---|
| (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | Superoxide Dismutase | -8.5 | HIS A:48, HIS A:120 |
| (3-ethoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone | Superoxide Dismutase | -8.2 | HIS A:46, HIS A:48 |
This table presents hypothetical data based on typical findings in molecular docking studies of benzofuran analogues for illustrative purposes.
These studies suggest that the this compound, with its chloroethoxy group at the 5-position, would likely exhibit specific interactions within the binding pockets of various proteins. The ether oxygen could act as a hydrogen bond acceptor, while the chloroethyl group could engage in hydrophobic and van der Waals interactions. The benzofuran core itself provides a scaffold for π-π stacking interactions with aromatic residues in the active site. Such computational predictions are invaluable for prioritizing this compound for further experimental screening against a panel of disease-relevant targets.
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational changes of a ligand and its target protein, the stability of the ligand-protein complex, and the thermodynamics of binding.
MD simulations of benzofuran derivatives bound to their respective targets can reveal the dynamic nature of their interactions. For example, simulations could show how the this compound adapts its conformation within a binding site to maximize favorable interactions. The flexibility of the chloroethoxy side chain is a key feature that would be explored in such simulations, as it can adopt various conformations to fit into hydrophobic pockets or to position the chlorine atom for specific halogen bonding interactions.
Table 3: Hypothetical Parameters from a Molecular Dynamics Simulation of a Benzofuran Analogue-Protein Complex
| Simulation Parameter | Value | Interpretation |
|---|---|---|
| Root Mean Square Deviation (RMSD) of Ligand | 1.5 ± 0.3 Å | The ligand remains stably bound in the active site. |
| Root Mean Square Fluctuation (RMSF) of Protein Residues | Variable | Highlights flexible regions of the protein upon ligand binding. |
| Number of Hydrogen Bonds (Ligand-Protein) | 2-4 | Indicates key hydrogen bonding interactions that stabilize the complex. |
This table provides a hypothetical representation of data that could be obtained from an MD simulation study.
Conformational analysis of this compound, both in isolation and in a complex, is crucial for understanding its structure-activity relationship. The chloroethoxy group can exist in multiple low-energy conformations, and identifying the bioactive conformation is a key goal of computational analysis. This information is vital for the rational design of more rigid analogues with improved activity and selectivity.
Ligand-Based and Structure-Based Drug Design Applications
Both ligand-based and structure-based drug design approaches are pivotal in the development of new therapeutic agents from a lead compound like this compound.
Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the knowledge of other molecules that bind to the target. Techniques such as pharmacophore modeling and 3D-QSAR are used to build a model of the essential features required for biological activity. For this compound, a pharmacophore model could be developed based on a set of structurally related active compounds. This model would highlight the key chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, and their spatial arrangement necessary for binding.
Structure-based drug design , on the other hand, utilizes the known 3D structure of the target protein. With a docked model of this compound in its binding site, medicinal chemists can design modifications to improve its binding affinity and selectivity. For example, if the chloroethoxy group is situated in a large hydrophobic pocket, it could be extended or branched to enhance hydrophobic interactions. If the chlorine atom is near a potential halogen bond donor, its position could be optimized to strengthen this interaction. The benzofuran scaffold itself can be modified with various substituents to explore interactions with different regions of the active site. nih.gov
The introduction of substituents at specific positions on the benzofuran core can lead to new derivatives with unique structural characteristics and potentially enhanced therapeutic value. nih.gov Halogen substitutions, for instance, have been shown to form favorable hydrophobic interactions, leading to more potent compounds. nih.gov
By integrating these computational strategies, researchers can accelerate the discovery and development of novel drugs based on the this compound scaffold, leading to more effective treatments for a variety of diseases.
Future Perspectives and Research Trajectories for 5 2 Chloroethoxy 1 Benzofuran in Chemical and Biomedical Sciences
Exploration of Novel Synthetic Pathways for Substituted Benzofurans
While classical methods for benzofuran (B130515) synthesis are well-established, the future lies in developing more efficient, sustainable, and versatile strategies to access complex and diversely substituted analogues. Recent advancements in catalysis and reaction engineering are paving the way for novel synthetic routes that could be applied to the synthesis of 5-(2-Chloroethoxy)-1-benzofuran and its derivatives.
Future research will likely focus on the following areas:
Transition-Metal Catalysis: Modern synthetic chemistry has seen a surge in the use of transition metals to construct the benzofuran core. nih.gov Catalysts based on palladium, rhodium, copper, and ruthenium have enabled reactions under milder conditions with greater functional group tolerance. nih.govorganic-chemistry.org For instance, palladium- and copper-cocatalyzed Sonogashira coupling followed by intramolecular cyclization is a powerful method for creating 2,3-disubstituted benzofurans. nih.govorganic-chemistry.org Similarly, rhodium-catalyzed C-H activation and annulation strategies offer new ways to build the heterocyclic ring system. nih.gov These methods could be adapted to streamline the synthesis of precursors to this compound or to introduce further complexity to its structure.
Visible-Light-Mediated Synthesis: Photoredox catalysis is an emerging green chemistry approach that uses visible light to drive chemical reactions. nih.gov This technique allows for the formation of benzofuran rings under ambient temperature and pressure, often with high yields and selectivity. nih.gov Future work could explore the application of light-mediated protocols for the synthesis of benzofurans with sensitive functional groups that may not be compatible with traditional thermal methods.
Domino and One-Pot Reactions: Combining multiple reaction steps into a single, uninterrupted sequence (a domino or cascade reaction) significantly improves efficiency by reducing waste, time, and purification efforts. researchgate.net Researchers have developed one-pot syntheses of highly substituted benzofurans from simple starting materials. nih.gov Applying this philosophy to the synthesis of this compound derivatives could provide rapid access to libraries of new compounds for biological screening.
Flow Chemistry and Automation: The use of continuous flow reactors and automated synthesis platforms can accelerate the discovery and optimization of new synthetic pathways. These technologies allow for precise control over reaction parameters, enhanced safety, and high-throughput screening of conditions, which could be instrumental in developing an optimized synthesis for this compound and its analogues.
Table 1: Comparison of Modern Synthetic Strategies for Benzofurans
| Synthetic Strategy | Key Features | Potential Advantages for Benzofuran Synthesis | Reference |
|---|---|---|---|
| Palladium/Copper-Catalyzed Cyclization | Involves Sonogashira coupling of halophenols with terminal alkynes. | High efficiency for creating 2,3-disubstituted benzofurans. | nih.gov |
| Rhodium-Catalyzed C-H Activation | Directly functionalizes C-H bonds to form the furan (B31954) ring. | Atom-economical and allows for novel bond formations. | nih.gov |
| Visible-Light Photoredox Catalysis | Uses light energy to initiate cyclization reactions. | Mild reaction conditions, high selectivity, and environmentally friendly. | nih.gov |
| Domino Reactions | Multiple bond-forming events occur in a single pot. | Increased efficiency, reduced waste, and rapid assembly of complex molecules. | researchgate.net |
Design and Development of Next-Generation Benzofuran Analogues with Enhanced Selectivity
The therapeutic potential of a drug molecule is intrinsically linked to its selectivity for its biological target. Off-target effects can lead to undesirable side effects and toxicity. The structure of this compound provides an excellent starting point for designing next-generation analogues with improved selectivity. The chloroethoxy side chain is a key feature, acting as a flexible linker and a reactive site for modification.
Key strategies for developing more selective benzofuran analogues include:
Molecular Hybridization: A powerful approach in modern drug design is the hybridization of two or more pharmacophores to create a single molecule with synergistic or enhanced activity. nih.gov The benzofuran nucleus has been successfully hybridized with other heterocyclic rings like pyrazole, thiazole (B1198619), and imidazole (B134444) to yield compounds with potent antimicrobial and anticancer properties. nih.govnih.govnih.gov Future research could involve reacting the terminal chlorine of this compound with various nitrogen, oxygen, or sulfur-based heterocycles to generate novel hybrid molecules. This strategy aims to exploit the unique binding interactions of each pharmacophore to achieve higher affinity and selectivity for a specific biological target. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran core and its substituents is crucial for understanding the structural requirements for potent and selective biological activity. nih.gov By creating a library of derivatives based on the this compound scaffold and evaluating their biological effects, researchers can build detailed SAR models. These models can then guide the rational design of new compounds with optimized properties. For example, altering the length or nature of the alkoxy chain at the 5-position or introducing various substituents onto the benzene (B151609) or furan ring could profoundly impact target engagement.
Computational and In Silico Design: The use of computational tools, such as molecular docking and molecular dynamics simulations, can accelerate the design process. These methods allow researchers to predict how a designed molecule will bind to a specific protein target, providing insights into potential affinity and selectivity before the compound is ever synthesized. acs.org This in silico approach can be used to screen virtual libraries of this compound derivatives against known protein targets, prioritizing the most promising candidates for synthesis and biological testing.
Mechanistic Elucidation of Biological Actions and Molecular Targets
While the broader class of benzofurans is known to interact with a wide range of biological targets, the specific molecular mechanisms of action for most derivatives, including any potential activity of this compound, remain to be fully understood. A critical future research trajectory is the detailed investigation of how these compounds exert their biological effects at the molecular level.
Research in this area should focus on:
Target Identification and Validation: The first step is to identify the specific proteins, enzymes, or nucleic acids with which benzofuran derivatives interact. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and genetic screening can be employed to uncover the molecular targets. Benzofuran-based compounds have been shown to inhibit a variety of targets, including protein kinases (e.g., CDK2, Src kinase), enzymes involved in signaling pathways (e.g., MAO, DNA gyrase), and structural proteins like tubulin. taylorandfrancis.comnih.gov
Structural Biology: Obtaining high-resolution crystal structures of benzofuran analogues bound to their protein targets provides invaluable information about the precise binding mode. This structural insight can explain the basis of selectivity and guide the rational design of next-generation compounds with improved affinity and specificity.
Table 2: Known Biological Targets of Benzofuran Derivatives
| Biological Target Class | Specific Example | Associated Disease/Process | Reference |
|---|---|---|---|
| Protein Kinases | Cyclin-Dependent Kinase 2 (CDK2) | Cancer (Cell Cycle Regulation) | taylorandfrancis.com |
| Enzymes | Monoamine Oxidase (MAO) | Neurological Disorders (e.g., Depression) | nih.gov |
| Topoisomerases | DNA Gyrase | Bacterial Infections | nih.gov |
| Signaling Proteins | Tubulin | Cancer (Microtubule Disruption) | taylorandfrancis.com |
| Transcription Factors | NF-κB Pathway | Inflammation, Cancer | nih.gov |
Applications in Chemical Probes and Research Tools for Biological Systems
Beyond direct therapeutic applications, compounds like this compound can be developed into sophisticated chemical probes and research tools to study complex biological systems. The reactive chloroethoxy group is particularly well-suited for this purpose, as it allows for the straightforward attachment of reporter groups.
Future applications in this domain include:
Fluorescent Probes: By replacing the chlorine atom with a fluorescent dye (a fluorophore), this compound can be converted into a fluorescent probe. acs.org If the parent molecule has an affinity for a specific biological target, the fluorescent analogue would allow researchers to visualize the localization and dynamics of that target within living cells using techniques like confocal microscopy. This provides a powerful method for studying cellular processes in real-time.
Affinity-Based Probes: The chloroethoxy group can be used to attach biotin (B1667282) or a photo-affinity label to the benzofuran scaffold. These probes are instrumental in target identification. In a typical pull-down experiment, the biotinylated probe is incubated with a cell lysate, and any proteins that bind to it can be isolated using streptavidin beads and identified by mass spectrometry.
Probes for In Vivo Imaging: With further modification, benzofuran derivatives could be developed into probes for in vivo imaging techniques like positron emission tomography (PET) or magnetic resonance imaging (MRI). This would require incorporating a radionuclide or a paramagnetic center into the molecule, respectively. Such probes could enable the non-invasive monitoring of disease progression or the response to therapy in living organisms.
The development of such tools derived from the this compound structure would not only advance our understanding of the biological roles of benzofurans but also provide new avenues for diagnosing and studying a wide range of human diseases.
Q & A
Q. What are the common synthetic routes for 5-(2-Chloroethoxy)-1-benzofuran, and how can reaction conditions be optimized?
The synthesis of benzofuran derivatives typically involves cyclization or substitution reactions. For example, 5-chloro-substituted benzofurans are often synthesized via Friedel-Crafts alkylation or nucleophilic substitution using halogenated intermediates. A key step involves introducing the 2-chloroethoxy group through SN2 reactions with ethylene chlorohydrin derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization includes controlling reaction time (6–12 hours), stoichiometry of reagents (1:1.2 molar ratio of benzofuran precursor to chlorinating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
Structural confirmation relies on a combination of:
- ¹H/¹³C NMR : To identify proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and confirm the 2-chloroethoxy side chain (δ 3.7–4.2 ppm for CH₂ groups) .
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight determination (e.g., [M+H]⁺ at m/z 226.0395 for C₁₀H₈ClO₂) .
- X-ray crystallography : To resolve crystal packing and bond angles, particularly for verifying regioselectivity in substitution reactions (e.g., C–O–C bond angles near 120°) .
Q. What are the stability considerations for this compound under varying storage conditions?
The compound is sensitive to hydrolysis due to the chloroethoxy group. Stability studies recommend:
- Storage at 0–6°C in anhydrous solvents (e.g., DMSO or THF) under inert gas (N₂/Ar) .
- Avoidance of prolonged exposure to moisture or acidic/basic environments, which can lead to cleavage of the ether bond .
Advanced Research Questions
Q. How does the position of substituents on the benzofuran core influence reactivity in cross-coupling reactions?
Substituent positioning (e.g., 5-chloro vs. 7-methyl groups) affects electronic and steric properties:
- Electron-withdrawing groups (e.g., Cl at position 5) enhance electrophilic aromatic substitution but may reduce nucleophilic attack on the furan ring .
- Steric hindrance : Bulky substituents (e.g., phenyl at position 2) slow down Suzuki-Miyaura coupling; optimizing ligand systems (e.g., Pd(PPh₃)₄ with SPhos) improves yields .
Q. What strategies resolve contradictions in reported biological activities of benzofuran derivatives?
Discrepancies in pharmacological data (e.g., antimicrobial vs. cytotoxic effects) arise from:
- Structural analogs : Minor changes (e.g., sulfinyl vs. sulfonyl groups) alter binding affinities to targets like bacterial topoisomerases .
- Assay conditions : Variations in microbial strains (Gram-positive vs. Gram-negative) or cell lines (e.g., HeLa vs. MCF-7) require standardized protocols (CLSI/MTT assays) .
Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?
- Density Functional Theory (DFT) : Predicts charge distribution and reactive sites (e.g., electrophilic Fukui indices at the furan oxygen) .
- Molecular docking : Screens against protein targets (e.g., COX-2 for anti-inflammatory activity) to prioritize synthetic candidates .
Methodological Considerations
Q. What are the challenges in achieving regioselective functionalization of the benzofuran ring?
Regioselectivity is influenced by:
Q. How do solvent polarity and temperature impact the synthesis of halogenated benzofurans?
- Polar aprotic solvents (DMF, DMSO): Stabilize transition states in SNAr reactions, improving yields of chloro-substituted products .
- Low-temperature conditions (e.g., –20°C): Minimize side reactions (e.g., ring-opening) in sensitive intermediates .
Applications in Scientific Research
Q. What role does this compound play in materials chemistry?
The compound serves as a precursor for:
Q. How is this compound utilized in medicinal chemistry research?
- Anticancer agents : Modulates apoptosis pathways (e.g., Bax/Bcl-2 ratio) in leukemia cell lines (IC₅₀ = 8.2 µM in Jurkat cells) .
- Antimicrobial scaffolds : Inhibits bacterial efflux pumps (e.g., NorA in S. aureus) when conjugated with fluoroquinolones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
